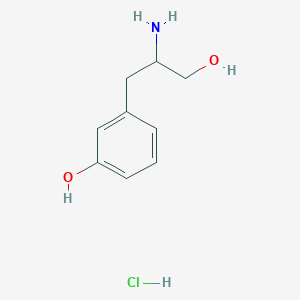

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride

Description

Chemical Name: 3-(2-Amino-3-hydroxypropyl)phenol hydrochloride Synonyms:

- (R)-4-(2-Amino-3-hydroxypropyl)phenol hydrochloride (IUPAC name)

- D-Tyrosinol hydrochloride

- CAS No. 1213884-00-4 () or 40829-04-7 (enantiomer-specific CAS in )

Molecular Formula: C₉H₁₄ClNO₂ Molecular Weight: 203.67 g/mol () Structural Features:

- A phenol ring substituted with a 2-amino-3-hydroxypropyl group at the para position.

- Chiral center at the β-carbon of the propyl chain (R-configuration in D-Tyrosinol hydrochloride) ().

Properties

Molecular Formula |

C9H14ClNO2 |

|---|---|

Molecular Weight |

203.66 g/mol |

IUPAC Name |

3-(2-amino-3-hydroxypropyl)phenol;hydrochloride |

InChI |

InChI=1S/C9H13NO2.ClH/c10-8(6-11)4-7-2-1-3-9(12)5-7;/h1-3,5,8,11-12H,4,6,10H2;1H |

InChI Key |

RQNMNAZABSAQGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride typically involves the reaction of phenol derivatives with epichlorohydrin, followed by aminolysis. One common method includes the reaction of phenol with epichlorohydrin to form glycidyl derivatives, which are then subjected to aminolysis using ammonia or amines to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Physical Properties :

- Appearance : White crystalline solid ().

- Melting Point : 167 °C (D-enantiomer, ); L-enantiomer melts at 161–165 °C ().

- Solubility : Likely polar due to hydroxyl and amine groups, though explicit data are unavailable in the evidence.

Comparison with Structurally Similar Compounds

Enantiomers: L-Tyrosinol Hydrochloride

Key Differences :

Table 1: Enantiomer Comparison

T2AA [(S)-4-(4-(2-Amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol Hydrochloride]

Structural Differences :

- Additional 2,6-diiodophenoxy group attached to the phenol ring ().

Functional Implications :

Dopamine Hydrochloride [2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride]

Structural Differences :

Functional Implications :

Table 2: Functional Comparison with Dopamine Hydrochloride

| Property | 3-(2-Amino-3-hydroxypropyl)phenol HCl | Dopamine HCl |

|---|---|---|

| Molecular Formula | C₉H₁₄ClNO₂ | C₈H₁₂ClNO₂ |

| Aromatic Substituents | Single hydroxyl | 3,4-Dihydroxyphenyl |

| Primary Use | Research intermediate | Neurotransmitter/medication |

| Bioactivity | Limited data | High (dopaminergic pathways) |

3-Fluoro Deschloroketamine Hydrochloride

Structural Differences :

- Cyclohexanone backbone with fluorophenyl and methylamino groups ().

- No phenolic hydroxyl group.

Biological Activity

3-(2-Amino-3-hydroxypropyl)phenolhydrochloride is a phenolic compound with a unique structure that includes an amino group and a hydroxyl group, which contribute to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and comparative studies with related compounds.

- Molecular Formula : CHClNO

- Molecular Weight : 203.66 g/mol

- IUPAC Name : 3-(2-amino-3-hydroxypropyl)phenol;hydrochloride

- Canonical SMILES : C1=CC(=CC(=C1)O)CC(CO)N.Cl

Synthesis

The synthesis of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride typically involves:

- Reaction of Phenol Derivatives : Using epichlorohydrin to form glycidyl derivatives.

- Aminolysis : Introducing the amino group through reactions with ammonia or amines under controlled conditions (temperature, pressure, pH).

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding due to the presence of hydroxyl and amino groups. These interactions can modulate enzymatic activities and influence signaling pathways.

Biological Activities

Research has shown that 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride exhibits several biological activities:

- Antimicrobial Activity : Studies indicate potential effectiveness against various bacterial strains, suggesting its utility in developing antimicrobial agents.

- Antioxidant Properties : The compound may scavenge free radicals, thus protecting cellular components from oxidative damage.

- Neuroprotective Effects : Preliminary studies suggest it may offer protection against neurodegenerative processes by modulating neurotransmitter systems.

Comparative Studies

A comparison with similar compounds highlights the unique properties of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride:

| Compound | Antimicrobial Activity | Neuroprotective Effects | Antioxidant Activity |

|---|---|---|---|

| 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride | Moderate | Yes | Yes |

| 3-(3-Amino-2-hydroxypropyl)phenol hydrochloride | Low | No | Moderate |

| Tropisetron | High | Yes | Low |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function, indicating its potential in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.